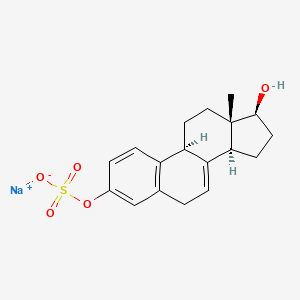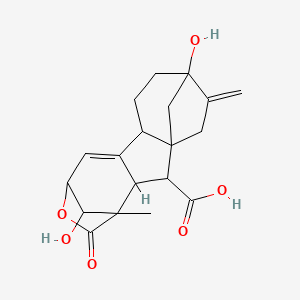
厄洛替尼 D6 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erlotinib D6 HCl is a deuterium-labeled Erlotinib Hydrochloride . Erlotinib Hydrochloride inhibits purified EGFR kinase with an IC50 of 2 nM . Erlotinib D6 HCl is a click chemistry reagent, containing an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Molecular Structure Analysis
Erlotinib D6 HCl has a molecular weight of 435.93 and its formula is C22H18D6ClN3O4 . It appears as a white to off-white solid . Erlotinib D6 HCl contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Chemical Reactions Analysis
Erlotinib D6 HCl, as a click chemistry reagent, contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Erlotinib Hydrochloride was found to be stable under acidic, thermal, and photolytic conditions, but significantly degraded under alkaline and oxidative stress conditions .
Physical And Chemical Properties Analysis
Erlotinib D6 HCl appears as a white to off-white solid . It has a molecular weight of 435.93 and its formula is C22H18D6ClN3O4 .
科学研究应用
Analytical Method Development and Validation
Erlotinib hydrochloride has been used in the development and validation of analytical methods. It has been quantified in bulk and in pharmaceutical formulation by thin-layer chromatography (TLC). The method was validated according to the International Council for Harmonisation (ICH) guidelines .
Studies of Degradation Behavior
Studies have been conducted on the degradation behavior of erlotinib hydrochloride. It was found to be stable under acidic, thermal, and photolytic conditions, but significantly degraded under alkaline and oxidative stress conditions .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Erlotinib hydrochloride is used to treat non-small cell lung cancer (NSCLC) with mutation in the epidermal growth factor receptor (EGFR), exon 19, and exon 21 . It has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic NSCLC patients .
First-Line Treatment of Advanced Disease
Erlotinib has significant antitumor activity in first-line treatment. It has been investigated for its efficacy in the first-line therapy of advanced disease .
Combined with Chemotherapy and/or Radiotherapy
Research is being conducted to assess erlotinib in combination with chemotherapy and/or radiotherapy in locally advanced disease .
In Combination and/or Sequence with Cytotoxic Treatments and/or Other Molecular Target Agents
Erlotinib is being assessed in combination and/or sequence with cytotoxic treatments and/or other molecular target agents .
作用机制
Target of Action
Erlotinib D6 HCl primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells, and it plays a crucial role in cell growth and multiplication . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .
Mode of Action
Erlotinib D6 HCl is a highly specific and reversible inhibitor of EGFR tyrosine kinase . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding blocks the phosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of EGFR by Erlotinib D6 HCl disrupts several downstream signaling pathways that are crucial for cell growth, differentiation, and survival . This disruption can lead to cell death . Additionally, Erlotinib’s inhibition of JAK2V617F introduces the potential use of Erlotinib in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders .
Pharmacokinetics
Erlotinib D6 has been used as an internal standard for chromatographic analysis , suggesting it may have similar ADME properties to Erlotinib.
Result of Action
The molecular and cellular effects of Erlotinib D6 HCl’s action primarily involve the induction of cell death . By inhibiting EGFR and potentially JAK2V617F, Erlotinib D6 HCl disrupts critical cell growth and survival pathways, leading to the death of cancer cells .
Action Environment
Environmental factors such as the presence of certain mutations in cancer cells can influence the compound’s action, efficacy, and stability
安全和危害
Erlotinib D6 HCl should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Erlotinib, the non-deuterated form of Erlotinib D6 HCl, has shown significant improvement in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer . Future research is planned to understand the role of Erlotinib in NSCLC treatment. Major areas of clinical research include the assessment of Erlotinib in adjuvant treatment, combined with chemotherapy and/or radiotherapy in locally advanced disease, in the first-line therapy of advanced disease, and in combination and/or sequence with cytotoxic treatments and/or other molecular target agents .
属性
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBEUCJPZQMDZ-HVTBMTIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)


